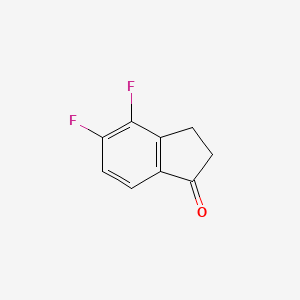
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
Vue d'ensemble
Description
The compound "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorine reagents and their use in synthesizing and modifying organic structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, trifluoromethanesulfonyl chloride is a fluorine reagent that reacts with compounds containing active hydrogen and tertiary nitrogen bases, indicating its potential in forming stable compounds with various functional groups .
Synthesis Analysis
The synthesis of fluorinated compounds, such as those mentioned in the papers, involves reactions that can introduce fluorinated one-carbon units into the molecular structure. For example, 1-trifluoromethylvinyl compounds undergo 5-endo-trig cyclizations to yield indoline derivatives, which is a reaction that could be relevant to the synthesis of the compound . Additionally, the reaction of cyclic carbinol amides with triflic anhydride provides a method to prepare alpha-trifluoromethyl-sulfonamido furans, which demonstrates the versatility of fluorine reagents in synthesizing complex fluorinated structures .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. The papers suggest that the /sup 19/F NMR chemical shifts for trifluoromethanesulfonyl derivatives vary with structural effects, which implies that the introduction of fluorine atoms can alter the electronic environment of the molecule . This is important for understanding the molecular structure of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," as the trifluoroacetyl and sulfonyl chloride groups would impact its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of fluorine-containing compounds is highlighted in the papers. Trifluoromethanesulfonyl chloride does not act as a chlorinating reagent but rather participates in sulfonation and Lewis acid-base reactions . The cyclization reactions of 1-trifluoromethylvinyl compounds to form indoline derivatives also showcase the unique reactivity patterns that can be expected from fluorinated compounds . These insights can be extrapolated to predict the reactivity of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" in various chemical contexts.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," they do provide information on related compounds. The presence of fluorine atoms is known to influence properties such as acidity, lipophilicity, and thermal stability. For instance, the synthesis of alpha-trifluoromethyl-sulfonamido furans under mild conditions suggests that similar fluorinated compounds might also exhibit stability under a range of conditions . The fluorine atoms could also affect the boiling point, solubility, and reactivity of the compound .
Applications De Recherche Scientifique
1. Specific Scientific Field The compound is used in the field of Organic Chemistry .
3. Detailed Description of the Methods of Application or Experimental Procedures A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed . With respect to γ,δ-alkenes, 1,1-geminal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chloride enables the [4 + 1] annulation to produce indoles . As for β,γ-alkenes, a [3 + 2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride through 1,2-vicinal difunctionalization of alkenes occurs to deliver indoline products .
Synthesis of Novel Antiviral Compounds
- Specific Scientific Field : Medicinal Chemistry .
- Comprehensive and Detailed Summary of the Application : Some isatin derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride”, have shown prominent antiviral activities as HIV reverse transcriptase inhibitors .
- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of isatin derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The synthesized isatin derivatives displayed antiviral activities with IC 50 values of 12.50 and 15.00 µM .
Synthesis of Indole Derivatives
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of indole derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The synthesized indole derivatives can be used in the development of new drugs and other medicinal molecules .
Synthesis of Novel Antiviral Compounds
- Specific Scientific Field : Medicinal Chemistry .
- Comprehensive and Detailed Summary of the Application : Some isatin derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride”, have shown prominent antiviral activities as HIV reverse transcriptase inhibitors .
- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of isatin derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The synthesized isatin derivatives displayed antiviral activities with IC 50 values of 12.50 and 15.00 µM .
Synthesis of Indole Derivatives
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of indole derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The synthesized indole derivatives can be used in the development of new drugs and other medicinal molecules .
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAIGDGDNQFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454813 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride | |
CAS RN |
210691-38-6 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

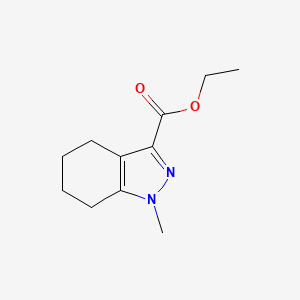
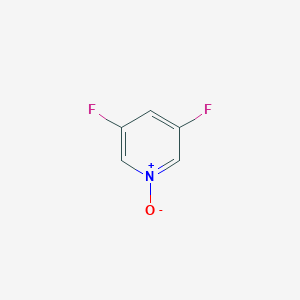
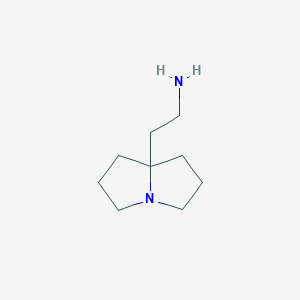
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)
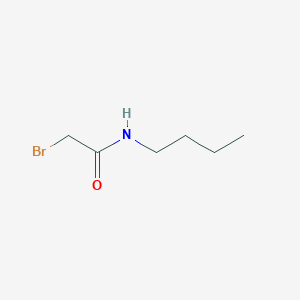


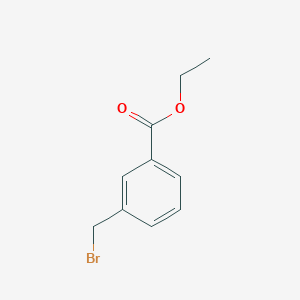


![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)


